N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide
Description
N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide is a synthetic hydrazide derivative featuring three critical structural motifs:
- 3-Indolylmethylene group: The indole ring system is a privileged scaffold in medicinal chemistry, known for its role in modulating receptor interactions (e.g., serotonin receptors) and kinase inhibition .
- Propanehydrazide backbone: The hydrazide linkage (-NH-NH-C=O) is a common pharmacophore in acylhydrazone-based drugs, offering flexibility for structural modifications and hydrogen-bonding interactions .
Properties
IUPAC Name |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c23-12(5-6-16-13-14(24)19-15(25)22-21-13)20-18-8-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H,16,21)(H,20,23)(H2,19,22,24,25)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEYJURZBQSTJR-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCNC3=NNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCNC3=NNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the hydrazide group, potentially converting it to corresponding amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and triazine derivatives exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .
Antimicrobial Properties
N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. The indole structure is known for its ability to penetrate microbial membranes effectively, which may enhance the compound's bioactivity .
Neuroprotective Effects
Recent studies suggest that indole derivatives may possess neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated various indole derivatives for their anticancer activity. The results indicated that compounds similar to this compound showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of structural modifications in enhancing potency .
Case Study 2: Antimicrobial Screening
In a screening study published in Phytochemistry, researchers evaluated the antimicrobial activity of several derivatives of hydrazone compounds against common pathogens like Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to standard antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogens can also participate in halogen bonding with biological targets .
- Trifluoromethyl Derivatives () : The CF₃ group enhances metabolic stability and electron-deficient character, which may improve binding to hydrophobic enzyme pockets .
- Indolyl vs. Carbazole () : The diiodocarbazole substituent introduces steric bulk and iodine atoms, which could be advantageous in radiopharmaceuticals or crystallographic studies due to heavy-atom effects .
Positional Isomerism ( vs. 3)
and describe compounds with identical molecular formulas (C₁₄H₁₃F₃N₆O₃) but differ in the position of the triazinone-amino group on the propanehydrazide chain (3- vs. 2-position). This subtle variation can influence:
- Conformational flexibility : The 3-substituted derivative () may adopt a more extended conformation, optimizing interactions with elongated binding pockets.
- Steric hindrance : The 2-substituted isomer () could face reduced steric clashes in compact active sites .
Functional Group Impact on Solubility and Bioavailability
Biological Activity
N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of hydrazides that exhibit diverse pharmacological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₇O₃ with a molecular weight of 327.30 g/mol. The compound features an indole moiety linked to a hydrazide structure through a methylene bridge and incorporates a tetrahydro-triazine ring that contributes to its biological activity .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on related indole derivatives showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values were often lower than those of conventional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Indole derivatives are known for their ability to induce apoptosis in cancer cells. For example, certain indole-based compounds demonstrated significant cytotoxicity against HeLa and CEM T-lymphocyte cell lines .
- A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances the anticancer activity of indole derivatives .
Study 1: Antimicrobial Evaluation
In a comparative study involving various indole derivatives:
- Objective : To evaluate the antimicrobial efficacy of synthesized compounds against selected pathogens.
- Methodology : Compounds were tested using standard agar diffusion methods.
- Results : Compounds exhibited varying degrees of antibacterial activity with some outperforming standard antibiotics.
Study 2: Anticancer Potential
A recent investigation focused on the cytotoxic effects of indole-based hydrazides:
- Objective : To assess the anticancer properties against human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment with the compounds.
- Results : Several derivatives showed significant inhibition of cell proliferation with IC50 values indicating potent activity.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N'-[(3-Indolyl)methylene]-3-[... | C₁₄H₁₃N₇O₃ | 327.30 g/mol | Antimicrobial & Anticancer |
| Indole Derivative A | C₁₂H₉N₃O₂ | 225.21 g/mol | Antimicrobial |
| Indole Derivative B | C₁₅H₁₂N₄O | 280.27 g/mol | Anticancer |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step condensation reactions involving indole-3-carbaldehyde derivatives and functionalized hydrazides. Key steps include:
Condensation with Hydrazide Precursors
-
Reaction Scheme :
Indole-3-carbaldehyde derivatives react with hydrazide-containing precursors (e.g., propanehydrazide) in acidic or basic media to form hydrazone linkages. For example: -
Conditions : Reflux in ethanol/water mixtures or acetic acid with ammonium acetate catalysis .
Cyclization to Triazinone Moieties
-
The 3,5-dioxo-1,2,4-triazin-6-yl group is introduced via cyclization of thiourea or carbodiimide intermediates under basic conditions .
Reactivity and Functionalization
The compound undergoes further reactions at three reactive sites:
Antimicrobial Activity
-
Analogous compounds (e.g., N'-[(3-Indolyl)methylene]acetohydrazides) show MIC values of 6.25–25 µg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .
-
Activity is attributed to the indole-thiazolidinone core disrupting microbial cell membranes .
Spectral Characterization
-
IR : Peaks at 1751 cm⁻¹ (C=O stretch), 1657 cm⁻¹ (C=S stretch), and 3342 cm⁻¹ (N–H/O–H) confirm functional groups .
-
¹H NMR : Signals at δ 11.6–10.9 ppm (NH/OH) and δ 7.8–6.9 ppm (aromatic protons) validate the structure .
Stability and Degradation
Q & A
Q. Key Optimization Parameters :
- Temperature control during triazine substitution to prevent over-reaction.
- Stoichiometric ratios of reagents (e.g., 1.1 equiv. of DIPEA for pH adjustment) .
- Reaction time (e.g., overnight for hydrolysis-sensitive steps) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Triazine substitution | TCT + phenol/DIPEA, -35°C | Selective mono-substitution | |
| Acid/Base Stability Test | 2M HCl or 10% NaOH, RT | Starting material recovered |
[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be identified?
Answer:
Primary Techniques :
- FT-IR : Identify carbonyl stretches (C=O) from triazinone (~1709 cm⁻¹) and hydrazide (~1604 cm⁻¹). Amine N-H stretches appear near 3411 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Indole NH proton at δ 10.7–10.8 ppm (singlet).
- Triazinone carbonyl carbons at δ 165–170 ppm.
- Hydrazide methylene protons as doublets (δ 3.5–3.6 ppm, J = 14.8 Hz) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. Critical Markers :
- Consistency in Integration Ratios : Ensure proton counts match expected substituents (e.g., 1H for indole NH).
- Absence of Unassigned Peaks : Indicates purity and successful side-chain functionalization .
[Advanced] How can researchers resolve contradictions between computational predictions and experimental spectral data?
Answer:
Multi-Spectral Validation : Cross-reference NMR, IR, and MS data to confirm functional groups. For example, computational C=O stretching frequencies may deviate due to solvent effects; experimental IR validates actual bond environments .
DFT Calculations : Use density functional theory to simulate NMR chemical shifts and compare with observed values. Adjust computational models (e.g., solvent parameters) to align with experimental conditions .
Crystallography : If crystals are obtainable, X-ray diffraction provides definitive structural validation, resolving ambiguities in tautomeric forms or regiochemistry .
[Advanced] What strategies are recommended for optimizing reaction yields when synthesizing derivatives of this hydrazide compound?
Answer:
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). Bayesian optimization algorithms efficiently narrow optimal conditions with fewer trials .
In Situ Monitoring : Employ techniques like HPLC or ReactIR to track intermediate formation and adjust reaction parameters dynamically.
Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of triazine intermediates, while methanol/water mixtures improve hydrazide crystallization .
Case Study : A DoE approach reduced side-product formation by 40% in triazine substitutions by identifying optimal DIPEA stoichiometry (1.1 equiv.) .
[Advanced] How does the compound behave under varying pH conditions, and what implications does this have for purification strategies?
Answer:
Stability Profile :
- Acidic Conditions (2M HCl) : No degradation observed after 24 hours at RT, indicating protonation-resistant triazine and indole cores .
- Basic Conditions (10% NaOH) : Similarly stable, suggesting resilience to hydrolysis under moderate alkalinity .
Q. Purification Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
